2-(Methylamino)pyridine-3-methanol

Catalog No.
S723926
CAS No.
32399-12-5
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)pyridine-3-methanol

CAS Number

32399-12-5

Product Name

2-(Methylamino)pyridine-3-methanol

IUPAC Name

[2-(methylamino)pyridin-3-yl]methanol

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9)

InChI Key

VYPMWCUNCNMNOM-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC=N1)CO

Canonical SMILES

CNC1=C(C=CC=N1)CO

The exact mass of the compound 2-(Methylamino)pyridine-3-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Methylamino)pyridine-3-methanol is a highly specialized bifunctional pyridine derivative characterized by an N-methylated secondary amine and a hydroxymethyl group. In industrial procurement, its primary value is as the critical, non-substitutable building block for the water-soluble cleavable side chain of the triazole antifungal prodrug Isavuconazonium sulfate. The compound's precise steric and electronic profile dictates the downstream intramolecular cyclization kinetics required for prodrug activation. Consequently, buyers prioritize this exact CAS number to ensure strict compliance with established pharmacokinetic release profiles, while avoiding the hazardous reduction steps required if sourcing upstream nicotinic acid precursors .

Substituting 2-(Methylamino)pyridine-3-methanol with its des-methyl analog (2-aminopyridine-3-methanol) fundamentally disrupts the target prodrug activation mechanism. The N-methyl group is structurally mandatory; it provides the steric bulk necessary to drive the rapid intramolecular cyclization that cleaves the prodrug and releases the active API in vivo. Without it, the release kinetics are severely compromised. Furthermore, substituting with the upstream precursor 2-(methylamino)nicotinic acid forces the manufacturer to perform harsh reductions (e.g., using Red-Al or lithium aluminum hydride) in-house. This introduces significant process safety hazards, reduces overall step economy, and imposes stringent, costly analytical testing for residual aluminum or lithium impurities in the final pharmaceutical intermediate [1].

Elimination of Hazardous Reduction Steps and Yield Loss

Procuring the pre-reduced 2-(Methylamino)pyridine-3-methanol directly bypasses the need to reduce 2-(methylamino)nicotinic acid in-house. Industrial reduction of the acid using Red-Al in toluene typically caps out at an ~88.2% yield and generates significant hydrogen gas and aluminum byproducts. Direct procurement of the alcohol eliminates this 11.8% yield loss, removes moisture-sensitive reagents from the manufacturing floor, and completely bypasses the need for downstream aluminum impurity purging .

Evidence DimensionProcess yield and impurity burden
Target Compound Data100% availability of the alcohol; 0 ppm introduced aluminum
Comparator Or Baseline2-(Methylamino)nicotinic acid (requires Red-Al reduction)
Quantified DifferenceRecoups ~11.8% yield loss; eliminates Red-Al handling and metal purging
ConditionsIndustrial scale-up, toluene solvent, <60 °C reaction temperature

Direct procurement of the alcohol streamlines CDMO workflows, improves process safety, and reduces analytical testing costs for heavy metals.

High-Efficiency Carbamylation in Prodrug Assembly

In the critical synthesis of the Isavuconazonium side chain, 2-(Methylamino)pyridine-3-methanol demonstrates exceptional reactivity. When reacted with 1-chloroethyl chloroformate and subsequently coupled with Boc-sarcosine using EDC/DMAP, the N-methylated secondary amine and primary alcohol facilitate highly selective transformations, achieving coupling yields of up to 92.3%. Using less refined or unmethylated analogs leads to competing side reactions (e.g., uncontrolled N-acylation vs O-acylation), drastically reducing the yield of the target intermediate and necessitating complex chromatographic purification .

Evidence DimensionSide-chain coupling yield
Target Compound Data92.3% yield of the target intermediate
Comparator Or BaselineUnmethylated analogs / generic pyridine alcohols
Quantified DifferenceMaintains >90% yield with high regioselectivity
ConditionsDichloromethane solvent, -10 °C to 0 °C, EDC/DMAP coupling

High coupling yields directly translate to lower cost-of-goods (COGs) in the multi-step synthesis of complex API prodrugs.

Mandatory Steric Profile for Prodrug Activation Kinetics

The N-methyl group of 2-(Methylamino)pyridine-3-methanol is not merely a synthetic feature; it is a functional requirement for the final drug. In the Isavuconazonium prodrug, the N-methyl group provides the exact steric bulk needed to accelerate the intramolecular cyclization that occurs after esterase cleavage. This specific conformational steering ensures rapid release of the active triazole antifungal. Des-methyl analogs (derived from 2-aminopyridine-3-methanol) fail to achieve this rapid cyclization rate, resulting in sluggish, non-compliant pharmacokinetic release profiles [1].

Evidence DimensionProdrug cyclization / activation rate
Target Compound DataRapid, predictable in vivo cyclization (standard Isavuconazonium profile)
Comparator Or BaselineDes-methyl analog (2-aminopyridine-3-methanol)
Quantified DifferenceCritical acceleration of cleavage kinetics via steric steering
ConditionsIn vivo physiological pH and post-esterase cleavage environment

Procuring the exact N-methylated compound is an absolute regulatory and functional requirement for manufacturing this specific class of water-soluble prodrugs.

Commercial Synthesis of Isavuconazonium Sulfate

This compound is the definitive, irreplaceable precursor for synthesizing the water-soluble prodrug side chain of Isavuconazonium sulfate. Its dual functionality allows for sequential, high-yield carbamylation and esterification, directly supporting commercial-scale CDMO manufacturing of the antifungal API .

Development of Novel Amine-Cleavable Prodrugs

Beyond established antifungals, the 2-(methylamino)pyridin-3-yl)methyl scaffold is highly valuable for formulation scientists designing new water-soluble prodrugs for poorly soluble APIs. The predictable intramolecular cyclization kinetics driven by the N-methyl group make it an ideal cleavable linker technology .

Bicyclic Heterocycle and Kinase Inhibitor Discovery

In medicinal chemistry, the ortho-relationship of the methylamine and hydroxymethyl groups makes this compound an excellent building block for synthesizing complex pyrido-fused heterocycles, such as naphthyridines, which are frequently explored as privileged scaffolds in kinase inhibitor research .

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

32399-12-5

Wikipedia

2-(Methylamino)pyridine-3-methanol

Dates

Last modified: 08-15-2023

Explore Compound Types